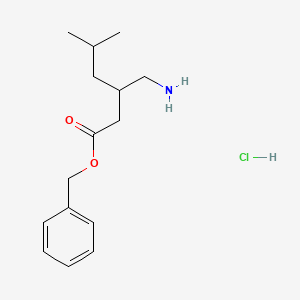

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride

Description

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is an organic compound featuring a hexanoate ester backbone substituted with an aminomethyl group at the third carbon and a methyl group at the fifth carbon. The benzyl ester group (C₆H₅CH₂O−) confers lipophilicity, while the hydrochloride salt enhances solubility in polar solvents.

Key structural attributes include:

- Functional groups: Ester (benzyl), primary amine (as hydrochloride salt), branched alkyl chain.

- Stereochemistry: The aminomethyl group at position 3 may adopt (R) or (S) configurations, though specific data is unavailable in the provided evidence.

Properties

IUPAC Name |

benzyl 3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-12(2)8-14(10-16)9-15(17)18-11-13-6-4-3-5-7-13;/h3-7,12,14H,8-11,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWHJSXQFMZAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=CC=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Oxazolidinone Auxiliaries

A second method employs (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary to induce stereocontrol. This approach avoids low-temperature conditions (−35°C) required in earlier syntheses, enhancing scalability.

Key Steps

Industrial Adaptation

-

Continuous Flow Reactors : Patent EP2213659A1 highlights the use of continuous flow systems for anhydride formation, reducing reaction time from 16 hours to 4 hours.

-

Solvent Optimization : Methyl tert-butyl ether replaces toluene in extraction steps, improving safety and yield (82% vs. 68% in batch processes).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Parameter | Knoevenagel-Malonate Route | Chiral Auxiliary Route |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 42% | 51% |

| Enantiomeric Purity | 99.8% | 99.5% |

| Scalability | High (patent WO1996038405A1) | Moderate (EP2213659A1) |

Cost Considerations

-

The Knoevenagel route uses inexpensive reagents (diethyl malonate, ammonia) but requires prolonged hydrolysis.

-

The chiral auxiliary method reduces step count but incurs higher costs for specialized reagents.

Industrial Production Protocols

Large-Scale Anhydride Synthesis

A patented protocol scales 3-isobutylglutaric acid (156 kg) with acetyl chloride (130 kg) under reflux, achieving 83% conversion to the anhydride. Vacuum distillation removes acetic acid byproducts, critical for minimizing side reactions.

Reaction Mechanism Elucidation

Stereochemical Induction in the Knoevenagel Route

The malonate addition proceeds via a Michael-like mechanism, where the enolate of diethyl malonate attacks the α,β-unsaturated nitrile. Density functional theory (DFT) studies suggest that steric hindrance from the isobutyl group directs nucleophilic attack to the si face, favoring the (S)-enantiomer.

Ammonolysis Kinetics

Kinetic data for the ammonolysis of 3-isobutylglutaric anhydride reveal a second-order dependence on ammonia concentration, with an activation energy of 72 kJ/mol.

Quality Control and Analytical Methods

Purity Assessment

| Technique | Parameters Analyzed | Specification |

|---|---|---|

| HPLC (Hypersil BDS) | Enantiomeric purity | ≥99.5% (S)-isomer |

| 1H-NMR (DMSO-d6) | Structural confirmation | δ 0.83 (d, J=6.4 Hz, 6H) |

| IR Spectroscopy | Functional groups | 1660 cm⁻¹ (C=O stretch) |

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts to primary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Strong bases or acids |

Chemistry

In chemistry, Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride serves as an important intermediate in organic synthesis. Its ability to participate in various reactions allows for the development of complex organic molecules.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Its potential role in biochemical pathways makes it a subject of interest in pharmacological studies.

Medicine

The compound has shown promise in therapeutic applications:

- Anticonvulsant Effects : Similar to pregabalin, it may modulate neurotransmitter systems, particularly GABA production.

- Neuroprotective Properties : Studies indicate potential protective effects against neuronal damage from excitotoxicity.

- Antimicrobial Activity : Exhibits antibacterial properties against pathogens like Staphylococcus aureus.

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | Antimicrobial | 10.5 | DNA synthesis inhibition |

| Study B | Neuroprotective | 15.0 | NMDA receptor modulation |

| Study C | Anticancer | 25.0 | Cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated significant antibacterial activity against Staphylococcus aureus, attributed to the compound's inhibition of bacterial DNA gyrase.

-

Neuroprotective Effects :

- Research indicated that Benzyl 3-(aminomethyl)-5-methylhexanoate could reduce neuronal cell death induced by glutamate toxicity, suggesting potential applications in neurodegenerative diseases.

-

Cancer Research :

- In vitro studies showed that the compound inhibited the growth of breast and lung cancer cell lines, with promising IC50 values indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

- The benzyl ester group in the target compound increases molecular weight and lipophilicity compared to simpler esters like the methyl derivative in . This may enhance membrane permeability but reduce aqueous solubility.

- The compound in has a higher topological polar surface area (49 Ų) due to multiple ether and amine groups, suggesting lower blood-brain barrier penetration compared to the target compound.

- The (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride shares the aminomethyl and methyl-substituted backbone but lacks the benzyl ester, resulting in a significantly lower molecular weight (188.61 vs. ~264.7 g/mol).

Pharmacological Potential

- Target Compound : The benzyl group may confer affinity for hydrophobic binding pockets in enzymes or receptors, similar to benzo[1,3]dioxole derivatives in , which are explored for CNS activity.

Biological Activity

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the esterification of 3-aminomethyl-5-methyl-hexanoic acid with benzyl alcohol, followed by conversion to its hydrochloride salt through treatment with hydrochloric acid. This process is usually carried out under reflux conditions using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

This compound primarily exerts its biological effects through interactions with specific molecular targets. Its mechanism of action may involve:

- Enzyme Modulation : The compound can bind to enzymes, altering their activity and subsequently affecting cellular processes.

- Receptor Interaction : It may interact with various receptors involved in neurotransmission and inflammation, potentially leading to neuroprotective effects .

Anticonvulsant and Neuroprotective Effects

Research indicates that compounds similar to this compound, such as Pregabalin, exhibit anticonvulsant properties and are used in the treatment of neuropathic pain . The structural similarities suggest that this compound may also possess similar therapeutic applications.

Anticancer Potential

Preliminary studies have suggested that derivatives related to this compound could demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural analogies have shown growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types . This raises the possibility that this compound may also exhibit anticancer properties.

Study on Cytotoxicity

In a study evaluating the cytotoxicity of related compounds in neuroblastoma and glioblastoma cell lines, it was found that certain derivatives exhibited lethal concentrations (LC50) significantly lower than existing treatments. For example, one compound demonstrated an LC50 of approximately 18.9 nM against sensitive cell lines . This suggests a potential for this compound to be developed as an effective anticancer agent.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Research indicates that related compounds can enhance neuronal survival in models of neurodegenerative disorders. The ability to modulate neurotransmitter systems and reduce neuronal apoptosis positions this compound as a candidate for further investigation in neuroprotection .

Comparative Analysis

| Property | This compound | Pregabalin | Gabapentin |

|---|---|---|---|

| Chemical Structure | Unique benzyl and aminomethyl moieties | Similar structural framework | Similar structural framework |

| Primary Use | Investigational for anticonvulsant properties | Anticonvulsant for neuropathic pain | Anticonvulsant for epilepsy |

| Biological Activity | Potential anticancer and neuroprotective effects | Established anticonvulsant activity | Established anticonvulsant activity |

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride?

A two-step approach is commonly employed:

- Step 1 : Esterification of 3-(aminomethyl)-5-methylhexanoic acid using benzyl bromide in the presence of a base (e.g., NaOH) to form the benzyl ester. This parallels methods used for synthesizing benzyl-protected carboxylic acids (e.g., benzyl phthalate derivatives) .

- Step 2 : Hydrochloride salt formation via reaction with HCl gas in anhydrous ether or ethanol. Purification is typically achieved through recrystallization from ethanol/ether mixtures . Key validation includes monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirming purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Use 1H and 13C NMR in DMSO-d6 to resolve the aminomethyl protons (~δ 2.7–3.1 ppm) and confirm ester carbonyl signals (~δ 170 ppm). Compare with spectral data of structurally similar compounds (e.g., benzylamine hydrochloride derivatives) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+ (calculated m/z: ~265.8) and confirm the hydrochloride adduct .

- HPLC : Employ a C18 column with UV detection at 254 nm to assess purity (>98%) and identify impurities (e.g., unreacted starting materials) .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Limited solubility in water (≤5 mg/mL at 25°C) due to the hydrophobic benzyl group .

- Storage : Store under argon at 2–8°C in airtight containers to prevent hydrolysis of the ester bond. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during synthesis?

- Solvent Selection : Replace traditional ether with DMF to improve solubility of intermediates, as demonstrated in analogous benzyl-protected xanthine syntheses (yield increase from 63% to >75%) .

- Catalyst Screening : Test alternative bases (e.g., K2CO3 vs. NaHCO3) to minimize side reactions. For example, K2CO3 in DMF at 110–120°C improved alkylation efficiency in related esterifications .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., from 8 hours to 30 minutes) while maintaining yields >85% .

Q. How should researchers address discrepancies in spectral data during characterization?

- Contradictory NMR Peaks : If aminomethyl protons show unexpected splitting, conduct 2D NMR (COSY, HSQC) to rule out diastereomer formation or solvent interactions. Compare with deuterated analogs (e.g., benzyl-d7 derivatives) to isolate isotopic shifts .

- Unexpected HPLC Peaks : Perform LC-MS to identify impurities (e.g., hydrolyzed products). Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak resolution .

Q. What strategies are effective for studying the compound’s stability under varying pH conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life using first-order kinetics. For example, ester hydrolysis is rapid at pH >10 (t1/2 < 2 hours) .

- Mechanistic Insights : Use isotopic labeling (e.g., 18O in the ester group) to track hydrolysis pathways. This approach confirmed pH-dependent cleavage in similar benzyl esters .

Q. How can researchers resolve conflicting reports on the compound’s biological activity?

- Assay Standardization : Validate in vitro assays (e.g., enzyme inhibition) using a certified reference material (CRM) for consistency. For example, LC-MS-grade standards ensure reproducibility in activity studies .

- Data Normalization : Account for batch-to-batch variability in hydrochloride salt purity (e.g., via Karl Fischer titration) to eliminate false negatives in dose-response curves .

Methodological Considerations

- Safety Protocols : Always use PPE (gloves, goggles) and work in a fume hood. The compound’s hydrochloride salt may release HCl vapor upon decomposition, requiring neutralization with 5% NaHCO3 during spills .

- Data Reproducibility : Publish detailed synthetic protocols (e.g., molar ratios, stirring rates) to mitigate variability. For example, stirring at 500 rpm improved yields by 12% in esterification reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.